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Compound of Interest

Compound Name: UR-7247

Cat. No.: B1683736

Disclaimer: There is no publicly available information for a compound designated "UR-7247."
Based on the similarity of the designation, this technical guide focuses on MEDI7247, a first-in-
class antibody-drug conjugate (ADC). It is presumed that "UR-7247" was a typographical error.

Audience: Researchers, scientists, and drug development professionals.

Introduction

MEDI7247 is an investigational antibody-drug conjugate that has been evaluated in clinical
trials for the treatment of relapsed or refractory hematological malignancies[1][2]. This
document provides a comprehensive overview of the available pharmacokinetic and
pharmacodynamic data, experimental protocols from key studies, and the proposed
mechanism of action for MEDI7247.

MEDI7247 is composed of a human monoclonal antibody directed against the sodium-
dependent alanine-serine-cysteine transporter 2 (ASCT2), which is overexpressed in various
cancers[3]. The antibody is conjugated to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA
cross-linking agent, via a cleavable linker[3].

Pharmacokinetics

The pharmacokinetic profile of MEDI7247 was characterized in a first-in-human, phase 1
clinical trial (NCT03106428) involving patients with acute myeloid leukemia (AML), multiple
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myeloma (MM), and diffuse large B-cell ymphoma (DLBCL)[1][2].

Table 1: Summary of Clinical Pharmacokinetic Parameters of MEDI7247[1][2]

Analyte Parameter Observation

High between-patient

MEDI7247 ADC Systemic Exposure Variability o
variability
AUCIinf geometric CV% 62.3-134.2%
] ] o High between-patient
Total Antibody Systemic Exposure Variability o
variability
AUCIinf geometric CV% 74.8-126.1%
Below the limit of quantification
SG3199 (PBD dimer) Plasma Concentration for all patients after Study Day

8

AUCInf: Area under the concentration-time curve from time zero to infinity; CV%: Coefficient of
Variation.

The pharmacokinetic data indicate a high degree of variability in the systemic exposure of both
the intact ADC and the total antibody among patients[1][2]. The cytotoxic payload, the PBD
dimer SG3199, was rapidly cleared from the plasma, with concentrations falling below the limit
of quantification by day 8 post-administration[1][2].

Pharmacodynamics

The pharmacodynamic properties of MEDI7247 were assessed through its anti-tumor activity
and immunogenicity in the phase 1 clinical trial[1][2].

Table 2: Summary of Clinical Pharmacodynamic Observations of MEDI7247[1][2]
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Parameter Finding Details
Anticancer Activity Overall Response Rate (ORR) 16.4% (11 out of 67 patients)
ASCT2 Expression Correlation with Response No correlation observed

Anti-drug Antibody (ADA)

Immunogenicity 7.7%
Prevalence

ADA Incidence 1.9%

Persistent-Positive ADA 5.8%

Limited clinical activity was observed with MEDI7247 in the patient population studied[1][2].
Interestingly, there was no discernible correlation between the level of ASCT2 expression on
tumor cells and the clinical response to the drug[1][2]. The immunogenicity profile of MEDI7247
was characterized by a low incidence of anti-drug antibodies[1][2].

Experimental Protocols

The following outlines the methodology of the key first-in-human, phase 1 clinical trial
(NCT03106428) for MEDI7247[1][2][4].

Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety,
tolerability, pharmacokinetics, and anti-tumor activity of MEDI7247[2][4].

o Patient Population: Adult patients with relapsed or refractory AML, MM, or DLBCL for whom
no standard therapy was available[1][2]. A total of 67 patients were treated[1][2].

o Treatment Plan: MEDI7247 was administered intravenously. The study design included a
dose-escalation phase to determine the maximum tolerated dose (MTD)[2].

» Primary Endpoints: Safety and tolerability of MEDI7247, and determination of the MTD[1][2].

e Secondary Endpoints: Characterization of the pharmacokinetic profile, assessment of anti-
tumor activity, and evaluation of immunogenicity[1][2].

e Pharmacokinetic Sampling: Serial blood samples were collected from patients at various
time points post-infusion to measure the concentrations of the MEDI7247 ADC, total
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antibody, and the PBD dimer payload[1][2].

o Pharmacodynamic Assessments: Anti-tumor activity was evaluated by standard response
criteria for each malignancy. Immunogenicity was assessed by measuring the presence of
anti-drug antibodies in patient serum[1][2].

Mandatory Visualizations
Proposed Signaling Pathway of MEDI7247

The proposed mechanism of action for MEDI7247 involves a multi-step process initiated by the
binding of the ADC to the ASCT2 transporter on the surface of cancer cells.
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Caption: Proposed mechanism of action of MEDI7247.
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Experimental Workflow of the MEDI7247 Phase 1 Trial

The workflow for the first-in-human clinical trial of MEDI7247 followed a standard dose-
escalation design.

Patient Enrollment
(Relapsed/Refractory Hematological Malignancies)

Dose Escalation Cohorts
(Intravenous MEDI7247)

Y
[Safety and Tolerability AssessmenD [Pharmacokinetic and Pharmacodynamic Sampling]

[Evaluation of Primary and Secondary Endpoints)

MTD Determination

Click to download full resolution via product page

Caption: High-level workflow of the MEDI7247 Phase 1 clinical trial.

Conclusion

MEDI7247 is an antibody-drug conjugate targeting ASCT2 that has undergone phase 1 clinical
evaluation. The pharmacokinetic profile is characterized by high inter-patient variability. The
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pharmacodynamic assessment revealed limited clinical efficacy in the studied patient
population, and no correlation was observed between target expression and clinical response.
The primary dose-limiting toxicities were hematological, specifically thrombocytopenia and
neutropenia, which ultimately led to the early termination of the dose-escalation phase without
establishing a maximum tolerated dose[1][2]. Further development of MEDI7247 would likely
require strategies to improve its therapeutic index[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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